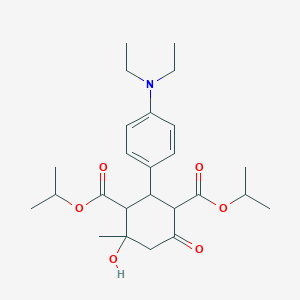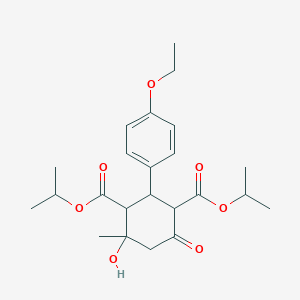![molecular formula C22H18ClN3O3 B248878 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B248878.png)
3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have shown that it may act by inhibiting specific enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one can have various biochemical and physiological effects. These include inhibition of cancer cell growth, induction of apoptosis, and modulation of specific enzymes involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one in lab experiments include its potential as a therapeutic agent for the treatment of cancer and its unique structure, which may allow for the development of new drugs with improved efficacy. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one. These include further studies to understand its mechanism of action and potential side effects, development of new drugs based on its unique structure, and exploration of its potential use in other fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one involves several steps. The first step involves the reaction of 4-chloroaniline with 3-methoxy-4-prop-2-ynoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with pyrazole-5-carboxylic acid to form the final product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one has been studied for its potential use in various fields of scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research.
Propriétés
Nom du produit |
3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
|---|---|
Formule moléculaire |
C22H18ClN3O3 |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-4-(3-methoxy-4-prop-2-ynoxyphenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C22H18ClN3O3/c1-3-10-29-17-9-6-14(11-18(17)28-2)16-12-19(27)24-22-20(16)21(25-26-22)13-4-7-15(23)8-5-13/h1,4-9,11,16H,10,12H2,2H3,(H2,24,25,26,27) |
Clé InChI |
LLBBOFLAFLWYFL-UHFFFAOYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl)OCC#C |
SMILES |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl)OCC#C |
SMILES canonique |
COC1=C(C=CC(=C1)C2CC(=O)N=C3C2=C(NN3)C4=CC=C(C=C4)Cl)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B248795.png)





![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)




